molecular formula C12H21NO4 B13501386 Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans

Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans

Cat. No.: B13501386
M. Wt: 243.30 g/mol
InChI Key: RCFMCAXROIFTGO-UHFFFAOYSA-N
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Description

Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans is a chemical compound with the molecular formula C12H21NO4. It is a derivative of cyclohexane, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group. This compound is often used in organic synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans typically involves the following steps:

    Protection of the Amino Group: The amino group on cyclohexane is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino group.

    Carboxylation: The protected amino cyclohexane is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.

    Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

    Esterification: Catalyzed by sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

    Amidation: Often carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products

    Hydrolysis: Produces the free amino acid.

    Esterification: Produces esters of the compound.

    Amidation: Produces amides of the compound.

Scientific Research Applications

Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential use in drug development due to its structural features.

    Biological Studies: Used in studies involving enzyme-substrate interactions and protein modifications.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans involves its reactivity due to the presence of the Boc-protected amino group and the carboxylic acid group. These functional groups allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Similar structure but different stereochemistry.

    rac-(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans: Similar protecting group and functional groups but different cycloalkane ring.

Uniqueness

Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of both the Boc-protected amino group and the carboxylic acid group. This combination of features makes it particularly useful in synthetic chemistry and research applications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-13-10(14)8-4-6-9(7-5-8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16)

InChI Key

RCFMCAXROIFTGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ONC(=O)C1CCC(CC1)C(=O)O

Origin of Product

United States

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